molecular formula C14H18N4O2 B15119488 4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one

4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one

Cat. No.: B15119488
M. Wt: 274.32 g/mol
InChI Key: OULLFDXPNIQXAN-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one is a complex organic compound that features an azide group, an ethoxyphenyl group, and a pyrrolidinone ring

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

4-(azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C14H18N4O2/c1-2-20-13-5-3-4-11(6-13)9-18-10-12(7-14(18)19)8-16-17-15/h3-6,12H,2,7-10H2,1H3

InChI Key

OULLFDXPNIQXAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CN2CC(CC2=O)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the azidomethyl group and the ethoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The ethoxyphenyl group may enhance the compound’s binding affinity to certain receptors, while the pyrrolidinone ring can contribute to the overall stability and solubility of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azidomethyl)phenylmethanol
  • 4-(Azidomethyl)benzoic acid
  • 4-(Azidomethyl)benzylamine

Uniqueness

4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and research findings.

PropertyDetails
Molecular Formula C13H16N4O
Molecular Weight 260.29 g/mol
IUPAC Name This compound
InChI Key [To be provided]
Canonical SMILES [To be provided]

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidinone Ring : This is achieved by cyclization reactions involving suitable amines and carbonyl compounds.
  • Introduction of the Ethoxyphenylmethyl Group : This is performed through nucleophilic substitution reactions with appropriate halides.
  • Azidomethylation : The azidomethyl group is introduced using sodium azide in an aprotic solvent under controlled conditions.

These synthetic routes allow for the production of the compound with high purity and yield, essential for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its azidomethyl group, which enables it to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation and labeling studies, facilitating the study of various biological processes.

Additionally, the chlorophenylmethyl group may interact with hydrophobic pockets in proteins, potentially modulating their activity. This interaction can influence various signaling pathways within cells, making it a candidate for further pharmacological exploration.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Certain azide-containing compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, making it relevant for research into neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar pyrrolidinone derivatives:

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry explored various pyrrolidinone derivatives, revealing that modifications to the azidomethyl group significantly enhance anticancer activity against specific cell lines .
  • Bioconjugation Applications : Research has highlighted the utility of azide groups in bioconjugation techniques, enabling targeted delivery systems for drug molecules .
  • Enzymatic Inhibition : Investigations into enzyme interactions have shown that certain derivatives can act as effective inhibitors, providing insights into their potential therapeutic roles .

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